5-(Pyrrolidin-1-YL)pent-3-YN-1-OL
Overview
Description
5-(Pyrrolidin-1-YL)pent-3-YN-1-OL is a chemical compound used in scientific research. It has a molecular formula of C9H15NO .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring attached to a pentynol chain .Physical and Chemical Properties Analysis
This compound has a molecular weight of 153.22 .Scientific Research Applications
Spectroscopic and Physicochemical Properties
Studies on structurally related compounds like 1-(5-methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol (MTPN) have highlighted the significance of intramolecular OH⋯N hydrogen bonding in determining conformational properties. These properties are crucial for understanding the physicochemical behavior of such compounds (Laurella & Erben, 2016).
Organocatalytic Processes
The use of 5-(Pyrrolidin-2-yl)tetrazole functionalized silica in organocatalytic processes demonstrates the potential for environmentally benign continuous-flow aldol reactions. This highlights the role of pyrrolidine-based compounds in sustainable chemistry (Bortolini et al., 2012).
Synthesis of Pyrrolidines
Research into the synthesis of pyrrolidines from 2,3-aziridin-1-ols using a sulfoxonium ylide illustrates the versatility of pyrrolidine derivatives in synthesizing nitrogen-containing ring systems. This method maintains stereochemical fidelity and can be applied to sterically hindered aziridinols (Schomaker et al., 2007).
Synthesis of Heterocycles
The regio- and stereoselective ring opening of epoxides, leading to the synthesis of enantiomeric pyrrolidines and tetrahydrofuran analogs, showcases the utility of pyrrolidine derivatives in the synthesis of complex heterocycles (Díez et al., 2002).
Cyclization Studies
The cyclization of primary aminyl radicals, including pent-4-enylaminyl radicals, has been investigated, providing insights into the formation of pyrrolidine products. This research contributes to a deeper understanding of radical cyclization processes (Liu et al., 2007).
Preparation of Pyrrolidin-2-ones
Studies on the synthesis of 1,5-disubstituted pyrrolidin-2-ones highlight the application of pyrrolidine derivatives in synthesizing biologically significant compounds. These pyrrolidin-2-ones were synthesized via nucleophilic substitution, demonstrating the functional versatility of these compounds (Katritzky et al., 2000).
Conjugate Addition of Nitroalkanes
The use of 5-Pyrrolidin-2-yltetrazole as an organocatalyst for the asymmetric conjugate addition of nitroalkanes to enones underlines the potential of pyrrolidine derivatives in organocatalysis. This method opens up new avenues for synthesizing enantioselective compounds (Mitchell et al., 2006).
Future Directions
Pyrrolidine derivatives, such as 5-(Pyrrolidin-1-YL)pent-3-YN-1-OL, have unique properties that can be applied in various fields like organic synthesis, drug discovery, and material science. They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of these compounds lies in the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
5-pyrrolidin-1-ylpent-3-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-9-5-1-2-6-10-7-3-4-8-10/h11H,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIJEQBMVOXHHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394258 | |
Record name | 5-pyrrolidin-1-ylpent-3-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550302-87-9 | |
Record name | 5-(1-Pyrrolidinyl)-3-pentyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=550302-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-pyrrolidin-1-ylpent-3-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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